![molecular formula C7H8O5 B14511973 (5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate CAS No. 62644-30-8](/img/structure/B14511973.png)
(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Oxo-3,7-dioxabicyclo[410]heptan-2-yl) acetate is a chemical compound known for its unique bicyclic structure It is characterized by the presence of an oxo group and an acetate group attached to a dioxabicycloheptane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate typically involves the reaction of a suitable precursor with acetic anhydride under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium halides or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用机制
The mechanism of action of (5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites, competitive inhibition, or allosteric regulation.
相似化合物的比较
Similar Compounds
(4-Octyl-5-oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate: Similar structure with an octyl group.
(4-Butyl-5-oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate: Similar structure with a butyl group.
Uniqueness
(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate is unique due to its specific bicyclic structure and the presence of both oxo and acetate functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
62644-30-8 |
|---|---|
分子式 |
C7H8O5 |
分子量 |
172.13 g/mol |
IUPAC 名称 |
(5-oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate |
InChI |
InChI=1S/C7H8O5/c1-3(8)11-7-6-5(12-6)4(9)2-10-7/h5-7H,2H2,1H3 |
InChI 键 |
WGHYPCKIPVFCCA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C2C(O2)C(=O)CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


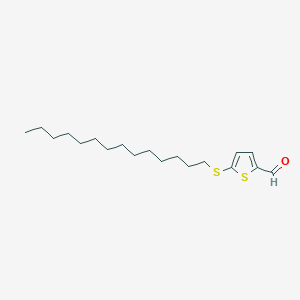
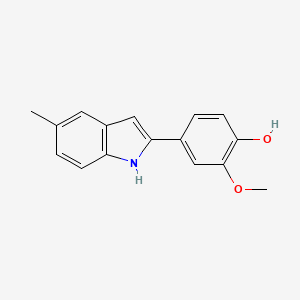
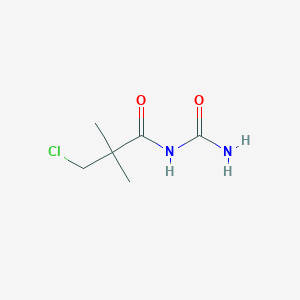

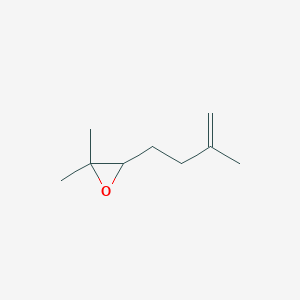
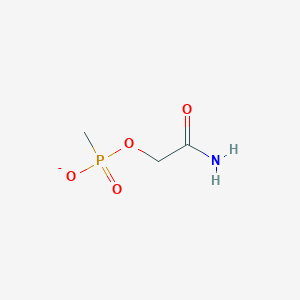
![[6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate](/img/structure/B14511944.png)
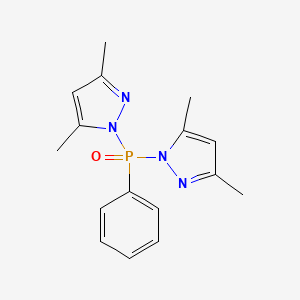
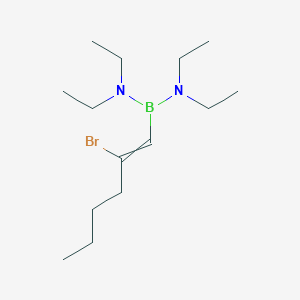

![1H-Benz[e]indolium, 2-[7-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, iodide, disodium salt](/img/structure/B14511956.png)
![4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14511963.png)

![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)
